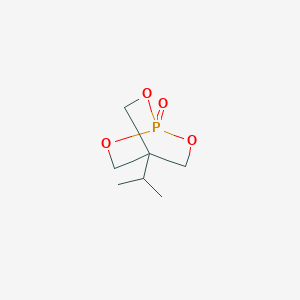

4-Isopropylbicyclophosphate

概要

説明

4-Isopropylbicyclophosphate, also known as 4-(Propan-2-yl)-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-1-one, is a bicyclic phosphate compound. It is recognized for its potent convulsant properties, primarily due to its role as a GABA receptor antagonist . This compound is highly toxic and has been a subject of interest in various scientific fields due to its unique chemical structure and biological effects .

準備方法

4-Isopropylbicyclophosphate can be synthesized through multiple reaction pathways. All synthesis routes typically start with an isopropyl triol, which is an isopropyl group with three hydroxyl groups attached to the stem . The addition of a phosphorus reagent that must be “caged” by oxygen molecules is a crucial step in the synthesis . The specific reaction conditions and reagents can vary, leading to different side products and impurities .

化学反応の分析

4-Isopropylbicyclophosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .

科学的研究の応用

Chemistry

4-Isopropylbicyclophosphate is utilized in spectroscopic studies due to its distinct chemical structure and reactivity patterns. Its ability to undergo various chemical reactions makes it an important compound for understanding reaction mechanisms and developing new synthetic methodologies.

Chemical Reactions

- Oxidation : Involves the addition of oxygen or removal of hydrogen, often yielding phosphoric acid derivatives.

- Reduction : Involves the addition of hydrogen or removal of oxygen, producing phosphine derivatives.

- Substitution : Replacement of one atom or group with another, which can lead to diverse product formation depending on the reagents used.

Biology

In biological research, this compound serves as a valuable tool for studying the mechanisms of convulsions due to its role as a GABA receptor antagonist . It disrupts chloride ion flow through GABA receptors, leading to central nervous system (CNS) overstimulation and convulsions.

Medicine

While the high toxicity of this compound limits its direct medical applications, it is used as a model compound in pharmacological research to study the effects and mechanisms of GABA receptor antagonists. This research is vital for developing treatments for conditions related to GABAergic dysfunction.

Industry Applications

Derivatives of this compound find applications in various industrial sectors:

- Flame Retardants : Used for their ability to inhibit combustion.

- Vinyl Resin Stabilizers : Help maintain the integrity and longevity of vinyl products.

- Antioxidants : Act as stabilizers in chemical formulations by terminating oxidation reactions.

Study on Forensic Applications

A formal study analyzed attribution signatures for synthesizing highly toxic bicyclic phosphates like this compound using a trilateral synthetic approach. This research identified unique signatures related to synthetic routes and reaction solvents that could be utilized in forensic investigations to trace chemical origins .

Neurobiological Research

Research involving animal models has demonstrated that this compound can induce convulsions through its action on GABA receptors. Studies have shown that varying doses affect AMP and GMP levels in mice, providing insights into its potential effects on neurotransmitter signaling pathways .

作用機序

4-Isopropylbicyclophosphate exerts its effects by blocking chloride ions from entering the ion channels located in the GABA receptor . This inhibition prevents the GABA receptor from functioning properly as an inhibitor in the cerebellum, leading to overstimulation of the central nervous system and convulsions . The compound’s structural similarity to adenosine 3’,5’-monophosphate (cyclic AMP) and its unique poisoning mechanism make it a topic of significant research interest .

類似化合物との比較

4-Isopropylbicyclophosphate is part of a group of highly toxic bicyclic phosphates. Similar compounds include:

- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide

- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane derivatives

These compounds share a common bicyclic phosphate structure but differ in their alkyl group substitutions . The unique aspect of this compound is its extreme potency as a GABA receptor antagonist, which sets it apart from other similar compounds .

生物活性

4-Isopropylbicyclophosphate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its interaction with biological targets. The compound belongs to the class of phosphorus esters, which are known for their diverse biological activities.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its role as a phosphonate ester. Such compounds often interact with enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Phosphorus esters can inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially affecting cancer cell proliferation.

Toxicological Studies

Research indicates that this compound exhibits toxic effects in various animal models. A study demonstrated that exposure to this compound resulted in significant neurotoxicity, characterized by behavioral changes and biochemical alterations in rodents .

Pharmacological Potential

In addition to its toxicological profile, this compound has been investigated for its potential therapeutic applications. For instance:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by activating p53 pathways, although further research is needed to elucidate the exact mechanisms involved .

- Antimicrobial Properties : Some studies have indicated that bicyclic phosphorus esters can exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

Case Studies

- Neurotoxicity in Rodent Models : A controlled study assessed the effects of varying doses of this compound on behavior and neurochemical markers in rats. Results showed dose-dependent increases in neurotoxic symptoms, including tremors and altered locomotion .

- In Vitro Cancer Cell Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent cell death via apoptosis pathways. This suggests a potential role for the compound in cancer therapy .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEZMYRJRCLYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12COP(=O)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199059 | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51052-72-3 | |

| Record name | Isopropylbicyclophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51052-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。